REACTION_CXSMILES
|
N[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].N([O-])=O.[Na+].[OH-].[NH4+].[ClH:24]>O>[Cl:24][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1C1=NC=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
cuprous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
diazonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The contents of the flask were cooled
|
Type
|
CUSTOM
|
Details
|
The solid were removed from the reaction by filtration through Celite®
|
Type
|
WASH
|
Details
|
the aqueous filtrate was washed with 200 mL of methylene chloride
|
Type
|
CUSTOM
|
Details
|
After separating
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the organic solution with anhydrous sodium sulfate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NN1C1=NC=CC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |